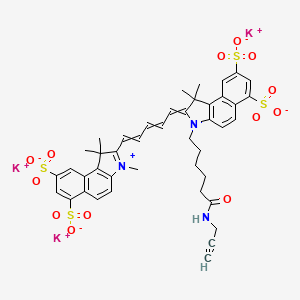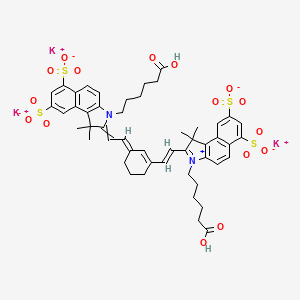
(S)-ESBA Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ESBA Hydrochloride is a selective kynurenine aminotransferase 2 (KAT2) inhibitor.
Scientific Research Applications
Proton Transfer Reaction Studies
- Study on Proton Transfer: The research by Guha et al. (2000) explored the proton transfer reactions of a new o-hydroxy Schiff base, which is closely related to (S)-ESBA Hydrochloride. This study focused on ground and excited state inter- and intramolecular proton transfer reactions, providing insights into the structural forms of these compounds in various solvents.
Epoxy Resin Research
- Epoxy Resin Modification: A study by Mashouf Roudsari et al. (2014) explored the kinetics of epoxy resin reactions, including those modified with substances like epoxidized soybean oil. Although not directly studying (S)-ESBA Hydrochloride, this research contributes to understanding the broader context of epoxy resin chemistry, which is relevant to the applications of (S)-ESBA Hydrochloride.
Analytical Chemistry Applications
- Electrospray Ionization Mass Spectrometry (ESI-MS): Innovative methods involving ESI-MS, as discussed by Jaison et al. (2013), are crucial in analytical chemistry. These techniques, while not directly related to (S)-ESBA Hydrochloride, are part of the analytical approaches that could be applied to study such compounds.
Drug Efficacy and Pharmacology
- Inhibitory Effect on Voltage-Gated Na+ Channels: The paper by Leslie et al. (2020) examined the inhibitory effects of Eslicarbazepine acetate and S-Licarbazepine on Nav1.5 channels. This study highlights the potential of compounds similar to (S)-ESBA Hydrochloride in influencing ion channel activity, which is vital in drug development and pharmacological research.
Spectroscopy and Photoelectron Studies
- Time-Resolved Photoelectron Spectroscopy: Research by Lochbrunner et al. (2001) explored time-resolved photoelectron spectroscopy in proton transfer systems. These techniques can provide critical insights into the excited state intramolecular proton transfer (ESIPT) processes, relevant to the study of compounds like (S)-ESBA Hydrochloride.
properties
Product Name |
(S)-ESBA Hydrochloride |
|---|---|
Molecular Formula |
C12H16ClNO5S |
Molecular Weight |
321.772 |
IUPAC Name |
(2S)-2-Amino-4-(4-ethylsulfonylphenyl)-4-oxobutanoic acid hydrochloride |
InChI |
InChI=1S/C12H15NO5S.ClH/c1-2-19(17,18)9-5-3-8(4-6-9)11(14)7-10(13)12(15)16;/h3-6,10H,2,7,13H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
InChI Key |
RONRCTCPDBQNEX-PPHPATTJSA-N |
SMILES |
O=C(O)[C@@H](N)CC(C1=CC=C(S(=O)(CC)=O)C=C1)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(S)-ESBA Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)

![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)

